

A Technical Guide to SYBR Green II Staining for Nucleic Acid Analysis

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Compound of Interest

Compound Name: Green 2

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Executive Summary

SYBR Green II is a highly sensitive, fluorescent nucleic acid stain predominantly used for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels. As an asymmetrical cyanine dye, its fluorescence is significantly enhanced upon binding to nucleic acids. This guide provides an in-depth overview of the core principles of SYBR Green II staining, including its mechanism of action, quantitative properties, and detailed protocols for its application.

Core Principle of SYBR Green II Staining

Chemical Nature and Mechanism of Action

SYBR Green II is a cyanine dye that exhibits low intrinsic fluorescence in its unbound state. The staining mechanism is primarily based on the binding of the dye to nucleic acids, a process that is not fully elucidated but is thought to involve a combination of intercalation between base pairs and binding to the minor groove. A key characteristic of SYBR Green II is its preferential binding and higher fluorescence quantum yield with single-stranded nucleic acids like RNA and ssDNA compared to double-stranded DNA (dsDNA).^{[1][2]} The fluorescence generated by its binding to RNA is not quenched by common denaturing agents such as urea or formaldehyde.^{[2][3]}

Mechanism of Fluorescence

The significant increase in fluorescence upon binding is the cornerstone of SYBR Green II's utility. In its free form in solution, the dye molecule can dissipate energy through rotational motion, resulting in minimal fluorescence. When it binds to the more rigid structure of a nucleic acid, this rotation is restricted. This conformational constraint forces the excited dye molecule to release its energy as fluorescence, leading to a substantial enhancement of the signal.^[4] The fluorescence enhancement upon binding to RNA is reported to be over an order of magnitude greater than that of ethidium bromide.^{[3][5]}

Quantitative Data & Properties

The performance of SYBR Green II is defined by its spectral properties and its differential binding and fluorescence with various nucleic acid types.

Spectral Characteristics

SYBR Green II can be excited by a range of light sources, including standard UV transilluminators and blue-light transilluminators.^{[3][6]}

Property	Wavelength/Value	Source
Primary Excitation Maximum	~497 nm	^{[3][5][7]}
Secondary Excitation Peak	~254 nm	^{[3][5][7]}
Emission Maximum	~520 nm	^{[3][5][7]}

Binding Affinity and Quantum Yield

SYBR Green II is distinguished by its superior performance with RNA compared to dsDNA, which is atypical for most nucleic acid stains.^{[3][6]}

Property	RNA	dsDNA	Ethidium Bromide (RNA)	Source
Fluorescence Quantum Yield	~0.54	~0.36	~0.07	^{[3][7][8]}
Relative Binding Efficiency	Higher	Lower	Lower than SYBR Green II	^{[1][3]}

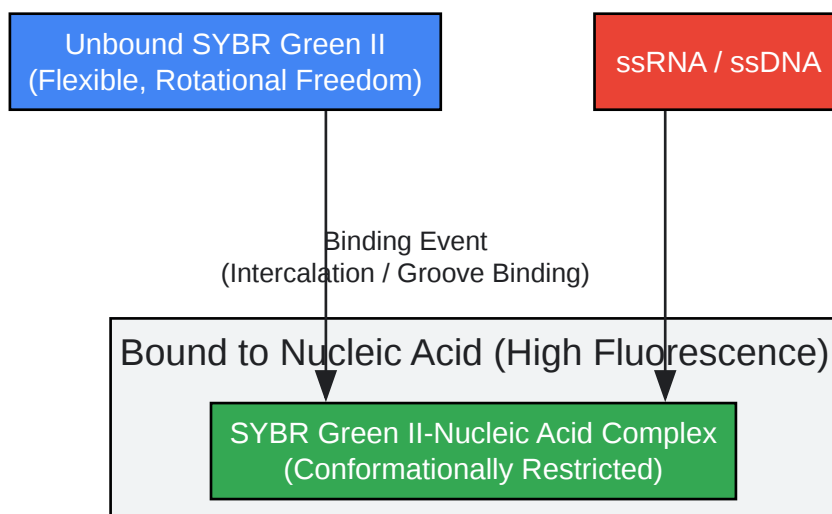
Detection Sensitivity

The sensitivity of SYBR Green II surpasses that of traditional dyes like ethidium bromide.[\[5\]](#)[\[6\]](#)

Nucleic Acid Type	Gel Type	Illumination	Detection Limit (per band)	Source
RNA or ssDNA	Agarose/Polyacrylamide	254 nm epi-illumination	As low as 100 pg	[3] [5] [6]
RNA or ssDNA	Agarose/Polyacrylamide	300 nm transillumination	As low as 500 pg	[3] [5] [6]
RNA	Denaturing (Formaldehyde/Urea)	254 nm epi-illumination	~1.0 ng	[3] [6] [7]
RNA	Denaturing (Formaldehyde/Urea)	300 nm transillumination	~4.0 ng	[3] [6] [7]
ssDNA (Ethidium Bromide)	Standard Agarose	300 nm transillumination	~1.5 ng	[3] [5] [6]

Visualized Mechanisms and Workflows

Principle of Fluorescence Enhancement

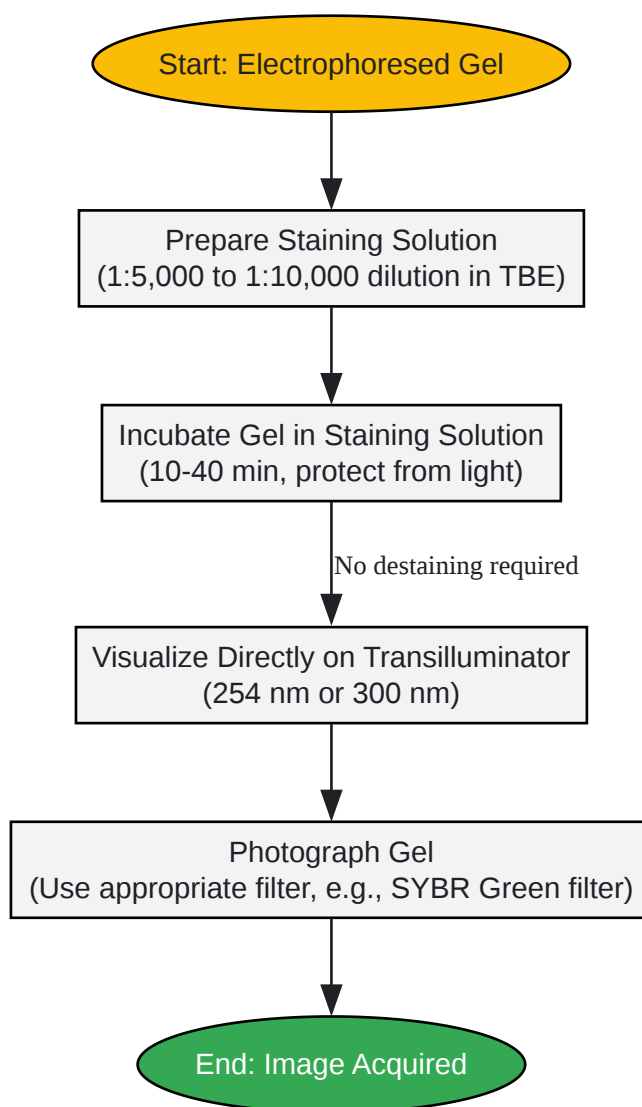


Mechanism of SYBR Green II Fluorescence

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Caption: SYBR Green II transitions from a low to high fluorescence state upon binding to nucleic acids.

Standard Post-Electrophoresis Staining Workflow



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Caption: A typical workflow for staining nucleic acid gels with SYBR Green II after electrophoresis.

Experimental Protocols

Post-Electrophoresis Staining of RNA/ssDNA Gels

This protocol is adapted for staining RNA in non-denaturing or denaturing (e.g., agarose/formaldehyde) gels after electrophoresis has been completed.

Materials:

- SYBR Green II RNA Gel Stain (e.g., 10,000X concentrate in DMSO)
- TBE Buffer (89 mM Tris, 89 mM Boric acid, 1 mM EDTA, pH 8.0)
- Staining container (polypropylene, protected from light)
- UV transilluminator (254 nm or 300 nm) or blue-light transilluminator
- Appropriate photographic or imaging system with a SYBR Green photographic filter.[\[5\]](#)[\[6\]](#)

Procedure:

- Perform Electrophoresis: Run RNA or ssDNA samples on a non-denaturing or denaturing gel (e.g., polyacrylamide/urea or agarose/formaldehyde) using standard procedures.[\[5\]](#)[\[9\]](#)
- Prepare Staining Solution:
 - Allow the SYBR Green II stock solution to warm to room temperature and briefly centrifuge to collect the solution at the bottom of the vial.[\[5\]](#)
 - For non-denaturing gels, prepare a 1:10,000 dilution of the stock concentrate in fresh TBE buffer.[\[5\]](#)[\[7\]](#)[\[9\]](#)
 - For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution in fresh TBE buffer.[\[5\]](#)[\[7\]](#)[\[9\]](#)
 - Crucially, ensure the final pH of the staining solution is between 7.5 and 8.0 for optimal performance.[\[5\]](#)[\[7\]](#)
- Stain the Gel:
 - Place the gel in a suitable staining container and add enough staining solution to completely cover the gel.[\[5\]](#)
 - Incubate at room temperature with gentle agitation, protecting the container from light.
 - Polyacrylamide gels: 10-40 minutes.[\[7\]](#)

- Agarose gels: 20-40 minutes.[7]
- Note: No destaining step is required due to the low intrinsic fluorescence of the unbound dye.[3][5]
- Visualize and Photograph:
 - Carefully move the stained gel to a transilluminator. For highest sensitivity, use 254 nm epi-illumination. Standard 300 nm transillumination also provides excellent results.[5][7]
 - Photograph the gel using a dedicated SYBR Green photographic filter for optimal results; filters used for ethidium bromide are not suitable.[5]
 - The negligible background fluorescence allows for longer exposure times to detect faint bands.[6]

Safety Precautions:

- SYBR Green II binds to nucleic acids and should be treated as a potential mutagen. Always wear appropriate personal protective equipment (PPE), including gloves and lab coats.[5]
- The stock solution is supplied in DMSO, which can facilitate the entry of organic molecules into tissues. Handle with extreme caution, using double gloves.[3][5]
- Dispose of staining solutions by pouring them through activated charcoal before discarding them as hazardous waste according to institutional guidelines.[5][7]

Conclusion

SYBR Green II is an exceptionally sensitive tool for the detection of RNA and ssDNA. Its high quantum yield, significant fluorescence enhancement, and preferential binding to single-stranded nucleic acids make it superior to traditional stains like ethidium bromide for these applications. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can achieve optimal, high-sensitivity results in their nucleic acid analyses.

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References

- 1. bocsci.com [bocsci.com]
- 2. researchgate.net [researchgate.net]
- 3. takara.co.kr [takara.co.kr]
- 4. Highly sensitive fluorescence quantitative detection of specific DNA sequences with molecular beacons and nucleic acid dye SYBR Green I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lonzabio.jp [lonzabio.jp]
- 7. researchgate.net [researchgate.net]
- 8. Nucleic Acid Detection on Gels, Blots and Arrays—Section 8.4 | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. abpbio.com [abpbio.com]
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